

TAS-303 Drug Interaction Technical Support Center

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Compound of Interest

Compound Name: TAS-303

Cat. No.: B611164

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on **TAS-303** drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **TAS-303**?

A1: **TAS-303** is a novel, selective norepinephrine reuptake inhibitor (NRI).^{[1][2][3][4][5]} It is being developed for the treatment of stress urinary incontinence (SUI).^{[1][2]} Its therapeutic effect is believed to be mediated by increasing urethral pressure, which helps to prevent involuntary urine leakage during physical exertion.^{[2][4][5]} Unlike some other medications for SUI, such as duloxetine, **TAS-303** is highly selective for the peripheral nervous system and does not have a significant effect on serotonin reuptake, which may lead to a better safety profile with fewer central nervous system-related side effects.^{[2][3][4]}

Q2: What is the potential for **TAS-303** to have drug-drug interactions?

A2: Based on in vitro studies and physiologically based pharmacokinetic (PBPK) modeling, **TAS-303** was identified as having the potential to inhibit cytochrome P450 (CYP) 3A.^{[1][6]} A clinical drug-drug interaction study was conducted to investigate this further. The study found that **TAS-303** is a weak inhibitor of intestinal CYP3A but does not have a significant inhibitory effect on hepatic CYP3A.^{[1][6]}

Q3: Has **TAS-303** been studied in combination with other drugs? If so, which ones?

A3: Yes, a clinical study investigated the interaction of **TAS-303** with simvastatin (an oral CYP3A substrate) and midazolam (an intravenous CYP3A substrate).[\[1\]](#)[\[6\]](#)

Q4: What were the quantitative results of the drug interaction study with simvastatin and midazolam?

A4: When co-administered with **TAS-303**, the peak plasma concentration (C_{max}) of simvastatin increased by 1.326-fold and the area under the plasma concentration-time curve (AUC) increased by 1.420-fold.[\[1\]](#)[\[6\]](#) For midazolam, the AUC increased by 1.090-fold, which was not considered a significant interaction.[\[1\]](#)[\[6\]](#)

Q5: What is the clinical significance of the observed interaction with simvastatin?

A5: The interaction between **TAS-303** and simvastatin is classified as a weak pharmacokinetic interaction.[\[1\]](#)[\[6\]](#) While there was a measurable increase in simvastatin exposure, no clinically important safety concerns were raised in the study.[\[1\]](#)[\[6\]](#) This suggests that while caution should be exercised, co-administration is not strictly contraindicated, though monitoring may be advisable.

Q6: Are there any known adverse effects of **TAS-303**?

A6: Clinical trials have shown **TAS-303** to have a favorable safety profile.[\[2\]](#)[\[7\]](#) Adverse events reported were generally mild to moderate, with no serious adverse events or discontinuations due to adverse events noted in a phase 2 study.[\[7\]](#)[\[8\]](#) Notably, nervous system- or gastrointestinal-related adverse drug reactions, such as nausea, have been reported to be absent, which is an improvement over other drugs like duloxetine.[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

Troubleshooting Guide

Issue: Unexpected patient response when co-administering **TAS-303** with a CYP3A substrate.

- Possible Cause: Although **TAS-303** is a weak inhibitor of intestinal CYP3A, individual patient variability in CYP3A expression and function could lead to a more pronounced interaction in some individuals.
- Troubleshooting Steps:

- Review the patient's concomitant medications for other CYP3A substrates or inhibitors which could be contributing to the interaction.
- Consider therapeutic drug monitoring for the co-administered drug if available and clinically indicated.
- Evaluate for any signs or symptoms of toxicity related to the co-administered drug.
- If a clinically significant interaction is suspected, consider dose adjustment of the co-administered drug or switching to an alternative agent that is not a CYP3A substrate.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Simvastatin and Midazolam With and Without **TAS-303**

Co-administered Drug	Parameter	Ratio (Drug + TAS-303) / Drug alone (90% CI)
Simvastatin (Oral)	Cmax	1.326 (1.089 - 1.615)[6]
	AUC0-t	1.420 (1.041 - 1.938)[6]
Midazolam (IV)	AUC0-t	1.090 (not specified in source) [1]

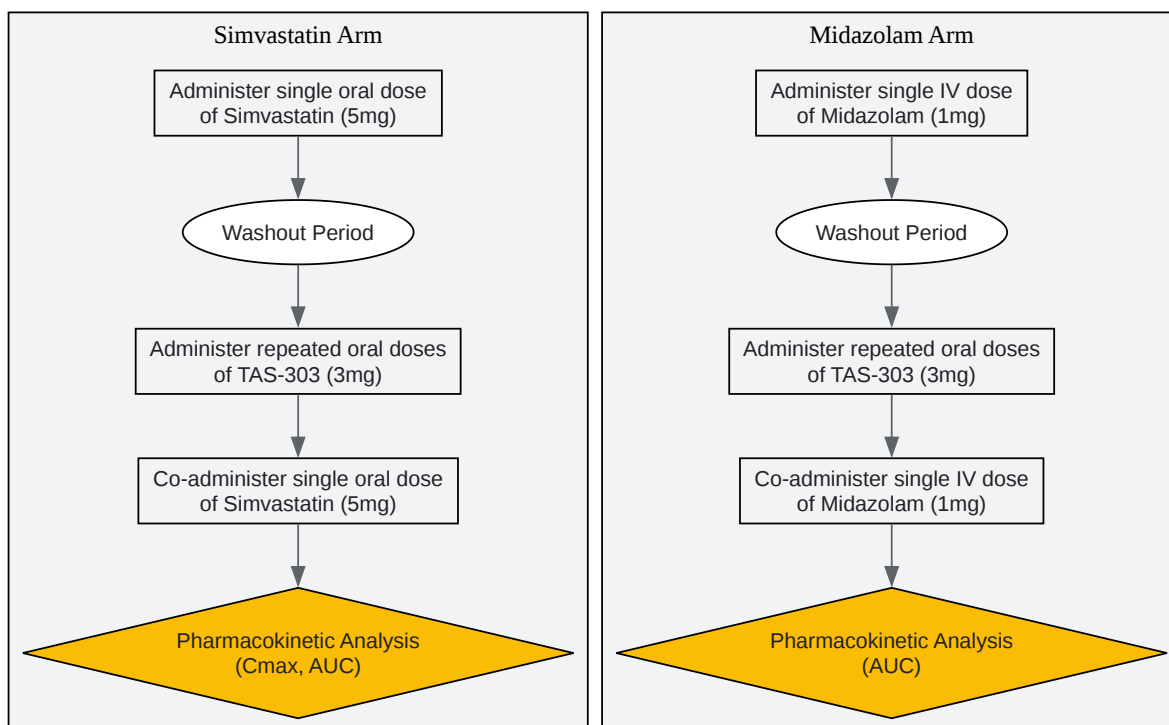
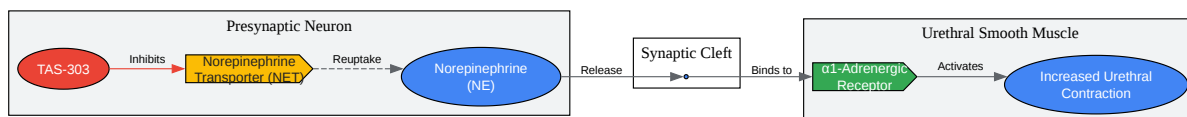
Experimental Protocols

Protocol: Clinical Drug-Drug Interaction Study of **TAS-303** with CYP3A Substrates

- Study Design: This was an open-label, single-group study.[1][6]
- Participants: 12 healthy participants were enrolled.[1][6]
- Methodology:
 - Participants received a single oral dose of simvastatin 5 mg.

- After a washout period, the same participants received repeated oral administration of **TAS-303** 3 mg.
- Following the repeated dosing of **TAS-303**, a single oral dose of simvastatin 5 mg was co-administered.
- Separately, participants received a single intravenous dose of midazolam 1 mg.
- After a washout period and repeated oral administration of **TAS-303** 3 mg, a single intravenous dose of midazolam 1 mg was co-administered.
- Pharmacokinetic parameters (C_{max} and AUC) of simvastatin and midazolam were measured at baseline (drug alone) and after co-administration with **TAS-303**.
- Data Analysis: Geometric mean ratios (GMRs) and 90% confidence intervals were calculated for the pharmacokinetic parameters to assess the magnitude of the interaction.^[6]

Visualizations



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